

A Comparative Spectroscopic Analysis of Ethyl 2-(3-nitrophenyl)acetate and Its Analogs

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Compound of Interest

Compound Name: **Ethyl 2-(3-nitrophenyl)acetate**

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A comprehensive guide to the full spectroscopic characterization of **Ethyl 2-(3-nitrophenyl)acetate**, offering a comparative analysis with key structural analogs. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to support identification, characterization, and quality control.

Ethyl 2-(3-nitrophenyl)acetate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active compounds. Its chemical structure, featuring an aromatic nitro group and an ester functional group, gives rise to a distinct spectroscopic profile. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside a comparative assessment with its non-nitrated counterpart, Ethyl 2-phenylacetate, its isomeric form, Ethyl 2-(4-nitrophenyl)acetate, and its methyl ester analog, **Methyl 2-(3-nitrophenyl)acetate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 2-(3-nitrophenyl)acetate** and its selected alternatives, providing a clear and quantitative basis for comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) in ppm
Ethyl 2-(3-nitrophenyl)acetate	8.16 (t, $J=2.0$ Hz, 1H, Ar-H), 8.12 (ddd, $J=8.2$, 2.3, 1.1 Hz, 1H, Ar-H), 7.65 (d, $J=7.8$ Hz, 1H, Ar-H), 7.52 (t, $J=8.0$ Hz, 1H, Ar-H), 4.20 (q, $J=7.1$ Hz, 2H, -OCH ₂ CH ₃), 3.76 (s, 2H, -CH ₂ -), 1.27 (t, $J=7.1$ Hz, 3H, -OCH ₂ CH ₃)
Ethyl 2-phenylacetate	7.38 - 7.24 (m, 5H, Ar-H), 4.15 (q, $J=7.1$ Hz, 2H, -OCH ₂ CH ₃), 3.60 (s, 2H, -CH ₂ -), 1.25 (t, $J=7.1$ Hz, 3H, -OCH ₂ CH ₃)
Ethyl 2-(4-nitrophenyl)acetate	8.21 (d, $J=8.8$ Hz, 2H, Ar-H), 7.52 (d, $J=8.8$ Hz, 2H, Ar-H), 4.19 (q, $J=7.1$ Hz, 2H, -OCH ₂ CH ₃), 3.75 (s, 2H, -CH ₂ -), 1.26 (t, $J=7.1$ Hz, 3H, -OCH ₂ CH ₃)
Methyl 2-(3-nitrophenyl)acetate	8.25 (t, $J=2.0$ Hz, 1H, Ar-H), 8.16 (dd, $J=8.2$, 1.4 Hz, 1H, Ar-H), 7.69 (d, $J=7.8$ Hz, 1H, Ar-H), 7.56 (t, $J=8.0$ Hz, 1H, Ar-H), 3.80 (s, 2H, -CH ₂ -), 3.74 (s, 3H, -OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) in ppm
Ethyl 2-(3-nitrophenyl)acetate	170.1 (C=O), 148.4 (C-NO ₂), 136.3 (Ar-C), 135.2 (Ar-CH), 129.8 (Ar-CH), 124.3 (Ar-CH), 122.9 (Ar-CH), 61.7 (-OCH ₂ -), 41.0 (-CH ₂ -), 14.1 (-CH ₃)
Ethyl 2-phenylacetate	171.5 (C=O), 134.3 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.7 (-OCH ₂ -), 41.4 (-CH ₂ -), 14.2 (-CH ₃)
Ethyl 2-(4-nitrophenyl)acetate	170.0 (C=O), 147.3 (C-NO ₂), 141.8 (Ar-C), 130.5 (Ar-CH), 123.9 (Ar-CH), 61.7 (-OCH ₂ -), 41.0 (-CH ₂ -), 14.1 (-CH ₃)
Methyl 2-(3-nitrophenyl)acetate	170.7 (C=O), 148.4 (C-NO ₂), 136.1 (Ar-C), 135.4 (Ar-CH), 129.8 (Ar-CH), 124.5 (Ar-CH), 123.0 (Ar-CH), 52.6 (-OCH ₃), 40.8 (-CH ₂ -)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Compound	Key Vibrational Frequencies (cm ⁻¹)
Ethyl 2-(3-nitrophenyl)acetate	~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1530 & ~1350 (N-O nitro stretch), ~1200 (C-O stretch)
Ethyl 2-phenylacetate	~3030 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1200 (C-O stretch)
Ethyl 2-(4-nitrophenyl)acetate	~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1525 & ~1345 (N-O nitro stretch), ~1200 (C-O stretch)
Methyl 2-(3-nitrophenyl)acetate	~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1530 & ~1350 (N-O nitro stretch), ~1200 (C-O stretch)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Ethyl 2-(3-nitrophenyl)acetate	209 [M] ⁺	164 [M-OC ₂ H ₅] ⁺ , 136 [M-COOOC ₂ H ₅] ⁺ , 106, 90, 76
Ethyl 2-phenylacetate	164 [M] ⁺	119 [M-OC ₂ H ₅] ⁺ , 91 [M-COOOC ₂ H ₅] ⁺ (tropylium ion)
Ethyl 2-(4-nitrophenyl)acetate	209 [M] ⁺	164 [M-OC ₂ H ₅] ⁺ , 136 [M-COOOC ₂ H ₅] ⁺ , 106, 90, 76
Methyl 2-(3-nitrophenyl)acetate	195 [M] ⁺	164 [M-OCH ₃] ⁺ , 136 [M-COOCH ₃] ⁺ , 106, 90, 76

Experimental Protocols

Standardized protocols were employed for the acquisition of all spectroscopic data presented.

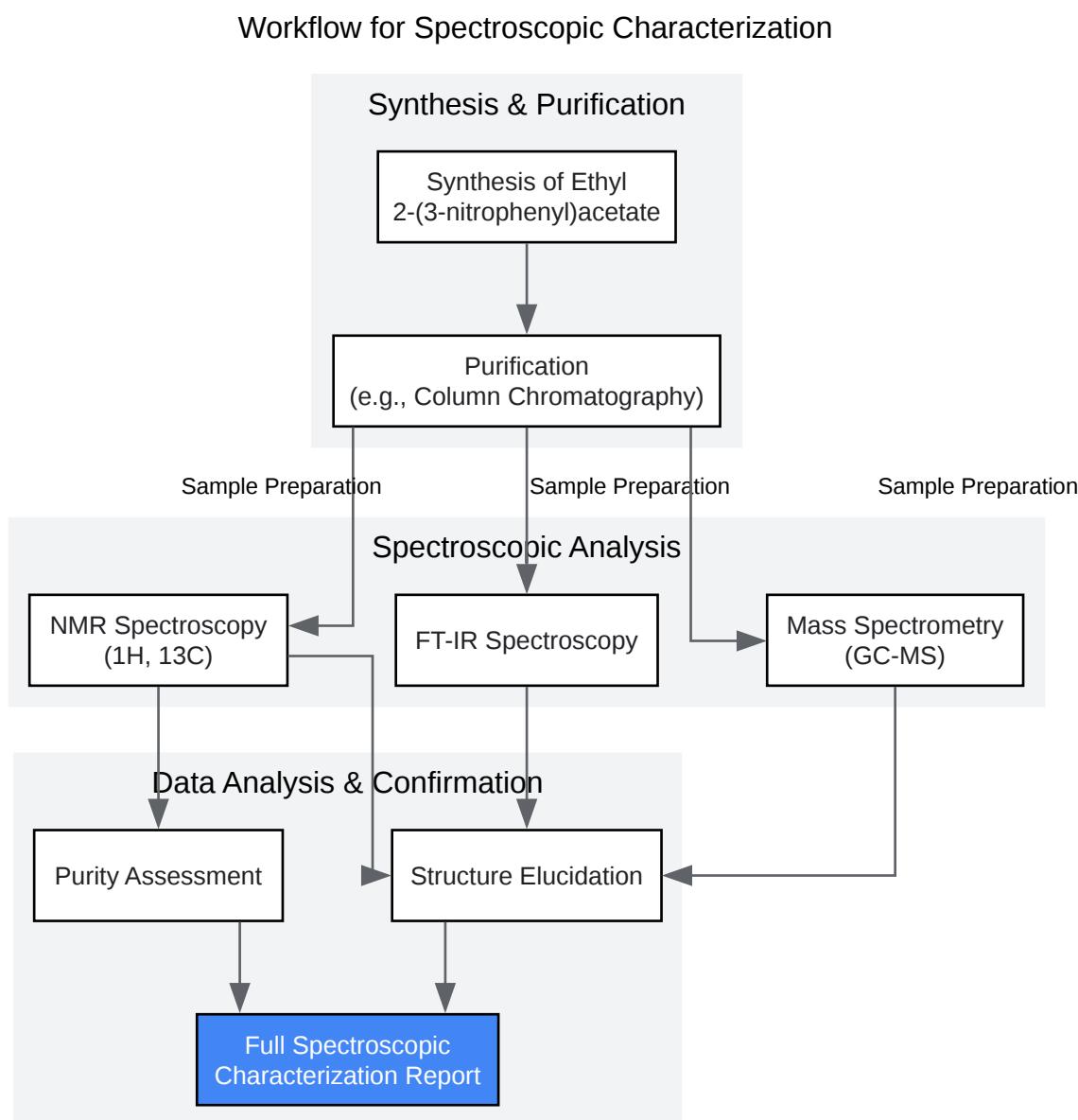
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples. [1][2][3][4] A small drop of the neat liquid was placed on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5] The electron energy was set to 70 eV. The samples, dissolved in a volatile organic solvent like dichloromethane or ethyl acetate, were injected into the GC, and the resulting mass spectra were recorded.[6][7][8]

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like **Ethyl 2-(3-nitrophenyl)acetate**.



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Caption: Logical workflow for the synthesis, purification, and full spectroscopic characterization of an organic compound.

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